Cas no 64-13-1 (Benzeneethanamine,4-methoxy-a-methyl-)
64-13-1 structure
Product Name:Benzeneethanamine,4-methoxy-a-methyl-
Numero CAS:64-13-1
MF:C10H15NO
MW:165.232202768326
CID:503619
PubChem ID:31721
Update Time:2025-06-07
Benzeneethanamine,4-methoxy-a-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanamine,4-methoxy-a-methyl-
- .α.-Methyl-.β.-(p-methoxyphenyl)ethylamine
- 1-(4-Methoxybenzyl)Ethylamine
- 1-p-Methoxyphenyl-2-aminopropane
- 1-p-Methoxyphenyl-2-propylamine
- 2R-amino-1-p-methoxyphenylpropane
- 4-Methoxyamphetamine
- DL-p-Methoxy-alpha-methylphenethylamine
- NSC 32757
- PMA
- p-Methoxy-alpha-methylphenethylamine
- p-Methoxyamphetamine
- alpha-Methyl-beta-(p-methoxyphenyl)ethylamine
- BDBM50024209
- J213.549C
- Chicken Yellow [Street Name]
- SCHEMBL264634
- 1-(4-methoxyphenyl)-2-aminopropane
- 4-Methoxy-alpha-methylbenzeneethanamine
- Benzeneethanamine, 4-methoxy-.alpha.-methyl-
- NSC-32757
- Q230005
- UNII-OVB8F8P39Q
- PMA (PSYCHEDELIC)
- 2-(4-Methoxy-phenyl)-1-methyl-ethylamine(PMA)
- HSDB 7594
- [2-(4-methoxyphenyl)-1-methyl-ethyl]-amine
- 64-13-1
- Phenethylamine, p-methoxy-alpha-methyl-
- (+/-)-p-Methoxyamphetamine
- Benzenethanamine,4-methoxy-.alpha.-methyl-(.+/-.)-
- OVB8F8P39Q
- (-)-2-(p-methoxyphenyl)-1-methylethylamine
- (R)-(-)2-(4-Methoxy-phenyl)-1-methyl-ethylamine
- NCGC00168268-01
- 1-(4-Methoxyphenyl)-2-propanamine
- beta-methoxyamphetamine
- (+-)-4-Methoxyamphetamine
- DTXSID7040578
- 1-(4-methoxyphenyl)propan-2-amine
- (.+/-.)-4-Methoxyamphetamine
- (S)-(+)2-(4-Methoxy-phenyl)-1-methyl-ethylamine
- DR. DEATH
- chloroprednisone21-acetate
- Benzeneethanamine, 4-methoxy-.alpha.-methyl-, (.+/-.)-
- Chicken Powder [Street Name]
- (+/-)-4-Methoxyamphetamine
- .alpha.-Methyl-.beta.-(p-methoxyphenyl)ethylamine
- 2-(4-Methoxyphenyl)-1-methylethylamine
- SCHEMBL721008
- paramethoxyamphetamine
- Death [Street Name]
- N-(2-(p-methoxyphenyl)-1-methylethyl)amine
- DB01472
- (d,l)-4-Methoxyamphetamine
- AKOS005536031
- FT-0690314
- P-methoxyamfetamine
- MB01555
- DEATH
- p-Methoxy-.alpha.-methylphenethylamine
- Benzeneethanamine, 4-methoxy-alpha-methyl- (9CI)
- EINECS 200-577-0
- NSC32757
- CHEMBL278663
- (.+/-.)-1-(p-Methoxyphenyl)-2-aminopropane
- AB70588
- (.+/-.)-p-Methoxyamphetamine
- (.+/-.)-p-Methoxy-.alpha.-methylphenethylamine
- 2-Amino-1-(4'-methoxyphenyl)propane
- NCI60_002842
- J434.573H
- 4-METHOXYAMFETAMINE [MART.]
- (+/-)-p-Methoxy-alpha-methylphenylethylamine
- Phenethylamine, p-methoxy-alpha-methyl- (6CI,7CI,8CI)
- benzeneethanamine, 4-methoxy-alpha-methyl-
- D,L-p-methoxyamphetamine
- 4-methoxyamfetamine
- alpha-methyl-4-methoxyphenethylamine
- DL-p-Methoxy-.alpha.-methylphenethylamine
- FORMOTEROL FUMARATE DIHYDRATE IMPURITY G [EP IMPURITY]
- (-)2-(4-Methoxy-phenyl)-1-methyl-ethylamine
- para-methoxyamphetamine
- (1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYLAMINE
- 2-(4-Methoxy-phenyl)-1-methyl-ethylamine
- Phenethylamine, p-methoxy-.alpha.-methyl-, (.+/-.)-
- AB51426
- (+/-)-1-(p-Methoxyphenyl)-2-aminopropane
- (+/-)2-(4-Methoxy-phenyl)-1-methyl-ethylamine
- (+-)-1-(p-Methoxyphenyl)-2-aminopropane
- Phenethylamine, p-methoxy-.alpha.-methyl-
- (2RS)-1-(4-methoxyphenyl)propan-2-amine
- (+-)-p-Methoxy-alpha-methylphenylethylamine
- DEA No. 7411
- (+-)-p-Methoxyamphetamine
- NS00005326
-
- Inchi: 1S/C10H15NO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3
- Chiave InChI: NEGYEDYHPHMHGK-UHFFFAOYSA-N
- Sorrisi: O(C)C1C=CC(=CC=1)CC(C)N
Proprietà calcolate
- Massa esatta: 165.11500
- Massa monoisotopica: 165.115364102g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 119
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 35.2Ų
Proprietà sperimentali
- Densità: 1.000 g/cm3 (20 ºC)
- Punto di ebollizione: 145-148 ºC
- Punto di infiammabilità: 107.5±13.6 ºC,
- Indice di rifrazione: 1.5368 (20 ºC)
- Solubilità: Leggermente solubile (4,8 g/l) (25°C),
- PSA: 35.25000
- LogP: 2.28520
Benzeneethanamine,4-methoxy-a-methyl- Dati doganali
- CODICE SA:2922299090
- Dati doganali:
Codice doganale cinese:
2922299090Panoramica:
2922299090. Altri gruppi amminici (naftolo\fenolo)ed eteri\esteri [compresi i loro sali, eccetto quelli contenenti più di un gruppo contenente ossigeno]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Riassunto:
292229090. altri ammino-naftoli e altri ammino-fenoli, diversi da quelli contenenti più di un tipo di funzione ossigenata, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
Benzeneethanamine,4-methoxy-a-methyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00462-5g |
1-(4-methoxyphenyl)propan-2-amine |
64-13-1 | 95% | 5g |
$1071 | 2023-09-07 |
Benzeneethanamine,4-methoxy-a-methyl- Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
64-13-1 (Benzeneethanamine,4-methoxy-a-methyl-) Prodotti correlati
- 51062-15-8(4-(4-Methoxyphenyl)butan-2-amine)
- 83948-35-0(1-(4-Methoxyphenyl)propan-1-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti